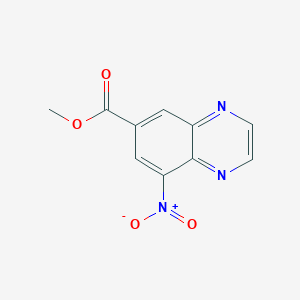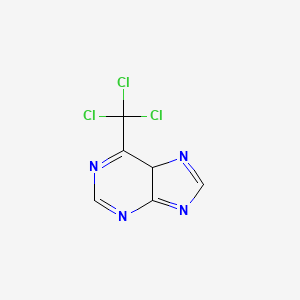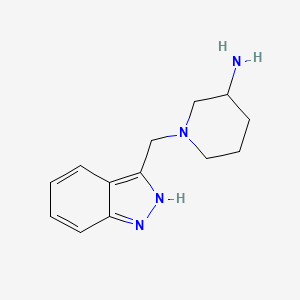
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine is a heterocyclic compound that features both an indazole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indazole moiety is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds.
Méthodes De Préparation
The synthesis of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes:
Formation of the Indazole Ring: This can be achieved through a Cu(OAc)2-catalyzed reaction involving the formation of an N-N bond using oxygen as the terminal oxidant.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via reductive amination or other suitable methods involving the reaction of the indazole intermediate with piperidine derivatives.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using transition metal catalysts and controlled reaction conditions to minimize byproducts.
Analyse Des Réactions Chimiques
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Specific pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine can be compared with other similar compounds, such as:
1H-Indazole-3-amine: Shares the indazole moiety but lacks the piperidine ring, which may result in different biological activities and binding affinities.
Piperidin-3-amine: Contains the piperidine ring but lacks the indazole moiety, leading to different pharmacological properties.
The uniqueness of this compound lies in the combination of both the indazole and piperidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-(2H-indazol-3-ylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H18N4/c14-10-4-3-7-17(8-10)9-13-11-5-1-2-6-12(11)15-16-13/h1-2,5-6,10H,3-4,7-9,14H2,(H,15,16) |
Clé InChI |
XUMFEBATYXIJLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=C3C=CC=CC3=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


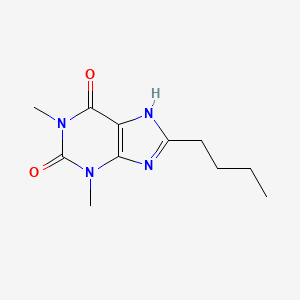



![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)

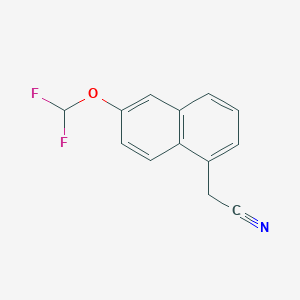


![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)


